molecular formula C9H15N3 B1278761 benzene-1,3,5-triyltrimethanamine CAS No. 77372-56-6

benzene-1,3,5-triyltrimethanamine

Cat. No.: B1278761
CAS No.: 77372-56-6
M. Wt: 165.24 g/mol
InChI Key: IDWDEHYPSCTKFU-UHFFFAOYSA-N
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Description

benzene-1,3,5-triyltrimethanamine is an organic compound with a benzene ring substituted with three aminomethyl groups at the 1, 3, and 5 positions. This compound is known for its symmetrical structure and is used as a building block in various chemical syntheses and applications.

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris-(aminomethyl)-benzene is the transmembrane chloride ion channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.

Mode of Action

1,3,5-Tris-(aminomethyl)-benzene interacts with its targets by acting as an anion carrier . It facilitates the transport of chloride ions across the cell membrane. The compound’s effectiveness as an anion carrier is influenced by the aryl substituents attached to it .

Biochemical Pathways

The compound’s action affects the chloride transport pathways . By facilitating the transport of chloride ions, it influences the electrochemical gradient across the cell membrane. This can have downstream effects on various cellular processes, including signal transduction and fluid balance.

Pharmacokinetics

Its role as an anion carrier suggests that it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 1,3,5-Tris-(aminomethyl)-benzene’s action primarily involve changes in the ionic balance within the cell due to its facilitation of chloride ion transport . This can influence various cellular processes, potentially leading to changes in cell function.

Biochemical Analysis

Biochemical Properties

1,3,5-Tris-(aminomethyl)-benzene plays a significant role in biochemical reactions, particularly as a ligand in metal-ion binding. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a core structure in the synthesis of dendrimers, which are hyperbranched molecules with applications in nanotechnology and biomedicine . The interactions of 1,3,5-Tris-(aminomethyl)-benzene with metal ions and other small molecules are facilitated by its triamine groups, which can form stable complexes through coordination bonds.

Cellular Effects

1,3,5-Tris-(aminomethyl)-benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a component of dendrimers, it can affect cellular uptake and distribution of these molecules, thereby impacting cellular functions . Additionally, its role as an anion carrier suggests potential effects on ion transport and homeostasis within cells .

Molecular Mechanism

The molecular mechanism of 1,3,5-Tris-(aminomethyl)-benzene involves its ability to form stable complexes with metal ions and other biomolecules. This compound can act as a multidentate ligand, binding to metal ions through its aminomethyl groups. This binding can influence enzyme activity, either by inhibiting or activating specific enzymes, and can also affect gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris-(aminomethyl)-benzene can change over time due to its stability and potential degradation. Studies have shown that this compound can remain stable under certain conditions, but prolonged exposure to heat or reactive chemicals may lead to its degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the stability of the compound and its interactions with cellular components play a crucial role.

Dosage Effects in Animal Models

The effects of 1,3,5-Tris-(aminomethyl)-benzene vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metal-ion binding and improved cellular uptake of dendrimers. At higher doses, toxic or adverse effects may occur, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use.

Metabolic Pathways

1,3,5-Tris-(aminomethyl)-benzene is involved in various metabolic pathways, particularly those related to metal-ion metabolism and transport. It interacts with enzymes and cofactors that facilitate the binding and transport of metal ions within cells. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,3,5-Tris-(aminomethyl)-benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .

Subcellular Localization

The subcellular localization of 1,3,5-Tris-(aminomethyl)-benzene is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its role in dendrimer formation can lead to its localization within endosomes or lysosomes, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

benzene-1,3,5-triyltrimethanamine can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tris(bromomethyl)benzene with ammonia or an amine under suitable conditions. Another method involves the reduction of 1,3,5-tris(azidomethyl)benzene using a reducing agent like triphenylphosphine in the Staudinger reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

benzene-1,3,5-triyltrimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert azido groups to amines.

    Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

benzene-1,3,5-triyltrimethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris-(bromomethyl)-benzene: A precursor in the synthesis of benzene-1,3,5-triyltrimethanamine.

    1,3,5-Tris-(azidomethyl)-benzene: Another precursor used in the Staudinger reaction.

    1,3,5-Tris-(hydroxymethyl)-benzene: A compound with hydroxymethyl groups instead of aminomethyl groups.

Uniqueness

This compound is unique due to its symmetrical structure and the presence of three reactive aminomethyl groups. This makes it a versatile building block in various chemical syntheses and applications, particularly in the development of dendrimers and other complex molecules .

Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDEHYPSCTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15 g of 1,3,5-tricyanobenzene (MTN) was charged into a magnetically stirring type autoclave having a 300 ml capacity together with 15 g of Raney nickel-chromium catalyst (atomic ratio: Ni:Cr=49:1), 27 ml of methanol, 63 ml of m-xylene and 0.18 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 100 kg/cm2G and reaction was effected at 100° C. to cause absorption of 0.59 mole of hydrogen for 35 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 12.8 g of colorless crystal of 1,3,5-tris(aminomethyl) benzene (MTA). The product had a melting point of 49° to 51° C. and a boiling point of 136° to 139° C./0.4 mmHg.
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15 g
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27 mL
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0.59 mol
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0.18 g
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63 mL
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Synthesis routes and methods II

Procedure details

1000 g of 1,3,5-tricyanobenzene (MTN) was charged in an autoclave having a 20 l capacity together with 400 g of Raney nickel-chromium catalyst (atomic ratio Ni:Cr=49:1), 1800 ml of methanol, 4.2 l of m-xylene and 32.6 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 140 kg/cm2G and reaction was effected at 60°-102° C. to cause absorption of nearly theoretical amount of hydrogen for 31 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 874 g of colorless crystal of 1,3,5-tris(aminomethyl)benzene (MTA). The product had a melting point of 49°-51° C. and a boiling point of 136°-139° C./0.4 mmHg.
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1000 g
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32.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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